molecular formula C8H19O2PS2 B10856064 Ethoprophos-d6

Ethoprophos-d6

Cat. No.: B10856064
M. Wt: 248.4 g/mol
InChI Key: VJYFKVYYMZPMAB-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethoprop-d6, also known as O-ethyl S,S-bis(propyl-3,3,3-d3) phosphorodithioate, is a deuterated form of ethoprop. It is primarily used as an internal standard for the quantification of ethoprop by gas chromatography or liquid chromatography-mass spectrometry. Ethoprop itself is an organothiophosphate nematicide and insecticide, widely used in agricultural practices to control pests .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethoprop-d6 is synthesized by incorporating deuterium atoms into the ethoprop molecule. The synthesis involves the reaction of phosphoryl chloride with two equivalents of deuterated n-propylmercaptan and one equivalent of sodium ethoxide. Another method involves reacting deuterated n-propylmercaptan and sodium ethoxide with phosphorus trichloride to yield ethoxy-bis(propylsulfanyl)phosphane, which is then oxidized by hydrogen peroxide to produce ethoprop-d6 .

Industrial Production Methods

Industrial production of ethoprop-d6 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves strict control of temperature, pressure, and reaction time to achieve the desired deuteration level .

Chemical Reactions Analysis

Types of Reactions

Ethoprop-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethoprop-d6 is extensively used in scientific research due to its stable isotopic labeling. Its applications include:

Mechanism of Action

Ethoprop-d6, like ethoprop, functions as an acetylcholinesterase inhibitor. It inhibits the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of muscles, glands, and central nervous system neurons. The primary molecular target is acetylcholinesterase, and the pathway involved is the cholinergic signaling pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethoprop-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. This isotopic labeling distinguishes it from other similar compounds and makes it a valuable tool in research and analytical applications .

Properties

Molecular Formula

C8H19O2PS2

Molecular Weight

248.4 g/mol

IUPAC Name

1,1,1-trideuterio-3-[ethoxy(3,3,3-trideuteriopropylsulfanyl)phosphoryl]sulfanylpropane

InChI

InChI=1S/C8H19O2PS2/c1-4-7-12-11(9,10-6-3)13-8-5-2/h4-8H2,1-3H3/i1D3,2D3

InChI Key

VJYFKVYYMZPMAB-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])CCSP(=O)(OCC)SCCC([2H])([2H])[2H]

Canonical SMILES

CCCSP(=O)(OCC)SCCC

Origin of Product

United States

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